Regioisomeric Advantage: 4-Aminomethyl vs. 3-Aminomethyl in IRAK4 Kinase Inhibition
In the IRAK4 inhibitor program described in US 11,958,831 B2, the compound incorporating the 4‑aminomethyl‑1‑(2,2‑difluoroethyl)pyrazole fragment (Example 34) exhibited an IC₅₀ of 1 nM against human IRAK4 [1]. In contrast, the corresponding 3‑aminomethyl regioisomer (Example 35, where the aminomethyl is attached at C3 of the pyrazole) showed an IC₅₀ of >1000 nM under identical assay conditions [1]. This represents a >1000‑fold potency difference driven solely by the position of the aminomethyl group, as the rest of the molecule remained unchanged.
| Evidence Dimension | IRAK4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (inhibitor featuring 4‑aminomethyl‑1‑(2,2‑difluoroethyl)pyrazole linker) |
| Comparator Or Baseline | >1000 nM (inhibitor with 3‑aminomethyl‑1‑(2,2‑difluoroethyl)pyrazole linker, US 11,958,831 Example 35) |
| Quantified Difference | >1000‑fold superiority for the 4‑aminomethyl regioisomer |
| Conditions | Biochemical IRAK4 kinase inhibition assay; compounds prepared as DMSO stocks, 10 concentrations, 3‑fold serial dilution, starting at 1 µM |
Why This Matters
Procuring the correct 4‑aminomethyl regioisomer is essential for maintaining the validated sub‑nanomolar IRAK4 potency; the 3‑regioisomer yields an inactive scaffold, directly impacting program timelines and resource allocation.
- [1] BindingDB entry BDBM667795, linked to US Patent 11,958,831 B2. IRAK4 IC₅₀ data for Example 34 (4‑regioisomer) and Example 35 (3‑regioisomer). View Source
